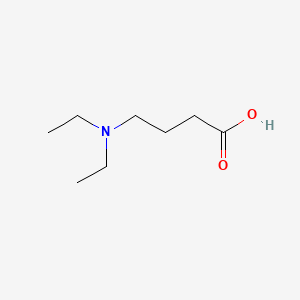

4-(diethylamino)butanoic acid

Description

The exact mass of the compound Butyric acid, 4-(diethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDAWBWSOYRMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213299 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63867-13-0, 42060-21-9 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(diethylamino)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(diethylamino)butanoic acid, with the CAS Number 63867-13-0 , is a fascinating molecule that sits at the intersection of neurotransmitter chemistry and synthetic organic chemistry.[1] Structurally, it is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] This guide, intended for professionals in research and drug development, provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential biological significance.

Table of Contents

-

Chemical and Physical Properties

-

Synthesis and Purification

-

Spectroscopic and Analytical Characterization

-

Chemical Reactivity and Potential Applications

-

Biological Activity and Mechanism of Action

-

Predicted Pharmacokinetics and Metabolism

-

Quantitative Analysis

-

Safety and Handling

-

References

Chemical and Physical Properties

This compound is an organic compound with a molecular formula of C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol .[1] Its structure features a butanoic acid backbone with a diethylamino group attached to the terminal carbon. This bifunctional nature, possessing both a carboxylic acid and a tertiary amine, makes it an amphoteric compound.

| Property | Value | Source |

| CAS Number | 63867-13-0 | [1] |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | γ-Diethylaminobutyric acid, 4-Diethylaminobutanoic acid | [1] |

| Predicted Melting Point | 166 °C | |

| Predicted Boiling Point | 255.1 ± 23.0 °C | |

| Predicted Density | 0.980 ± 0.06 g/cm³ | |

| Predicted pKa | 4.42 ± 0.10 |

Synthesis and Purification

The synthesis of this compound can be approached through several routes, leveraging the principles of amine alkylation or the modification of butyric acid precursors. A representative protocol, based on the alkylation of diethylamine with a 4-halobutanoic acid derivative, is detailed below. This method is a logical and common strategy for forming such carbon-nitrogen bonds.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from ethyl 4-bromobutanoate followed by hydrolysis.

Step 1: N-Alkylation of Diethylamine

-

To a solution of diethylamine (3 equivalents) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add ethyl 4-bromobutanoate (1 equivalent) dropwise at room temperature with stirring.

-

The reaction mixture is then heated to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.[2]

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 4-(diethylamino)butanoate.

Step 2: Hydrolysis to this compound

-

The crude ethyl 4-(diethylamino)butanoate from the previous step is dissolved in a mixture of water and a co-solvent like methanol or ethanol.

-

An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added to the solution.

-

The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.

-

The aqueous solution is acidified to a pH of approximately 6-7 with an acid like hydrochloric acid.[3] At this pH, the amino acid will exist predominantly as a zwitterion, facilitating its precipitation or purification.

-

The product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography.

Spectroscopic and Analytical Characterization

Full spectroscopic data for this compound is not widely published. However, based on the known spectra of its ethyl ester, ethyl 4-(diethylamino)butanoate, and the principles of NMR and IR spectroscopy, a detailed characterization can be predicted.[4]

¹H NMR Spectroscopy (Predicted)

-

~1.1 ppm (triplet, 6H): The six protons of the two methyl groups of the diethylamino moiety, coupled to the adjacent methylene protons.

-

~2.6-2.8 ppm (quartet, 4H): The four protons of the two methylene groups of the diethylamino moiety, coupled to the adjacent methyl protons.

-

~1.8-2.0 ppm (multiplet, 2H): The two protons on the carbon atom beta to the carboxylic acid.

-

~2.3-2.5 ppm (triplet, 2H): The two protons on the carbon atom alpha to the carboxylic acid.

-

~2.9-3.1 ppm (triplet, 2H): The two protons on the carbon atom alpha to the nitrogen atom.

-

~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This peak is often broad and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

~12 ppm: The methyl carbons of the diethylamino group.

-

~47 ppm: The methylene carbons of the diethylamino group.

-

~22 ppm: The carbon atom beta to the carboxylic acid.

-

~35 ppm: The carbon atom alpha to the carboxylic acid.

-

~52 ppm: The carbon atom alpha to the nitrogen atom.

-

~175-180 ppm: The carbonyl carbon of the carboxylic acid.[5]

Infrared (IR) Spectroscopy (Predicted)

-

2900-3100 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

1700-1725 cm⁻¹: C=O stretching vibration of the carboxylic acid.

-

2500-3300 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded carboxylic acid.

-

1100-1250 cm⁻¹: C-N stretching vibration of the tertiary amine.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 159.12

-

Major Fragmentation Pathways:

-

Loss of an ethyl group (-29) to give a fragment at m/z = 130.

-

Alpha-cleavage at the nitrogen to give a fragment corresponding to the diethylamino group.

-

Decarboxylation (-44) to give a fragment at m/z = 115.

-

Chemical Reactivity and Potential Applications

The dual functionality of this compound dictates its chemical reactivity.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. The activation of the carboxylic acid, for instance with coupling reagents like EDC, facilitates the formation of amides, which is fundamental in peptide synthesis.

-

Tertiary Amine Group: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated to form ammonium salts and can react with alkylating agents to form quaternary ammonium compounds.

This bifunctionality makes it a useful building block in organic synthesis for introducing a diethylamino-butyl moiety into larger molecules. A related compound, 4-(dimethylamino)butyric acid, has been utilized as a labeling agent in electrochemiluminescence-based biological assays.[6]

Biological Activity and Mechanism of Action

While direct studies on the biological activity of this compound are scarce, its structural similarity to GABA suggests that its primary biological target would be the GABAergic system.

GABA Analogue Hypothesis

GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for many drugs.[7] The addition of alkyl groups to the GABA nitrogen can significantly alter its pharmacological properties. N-alkylation can affect the molecule's ability to cross the blood-brain barrier and its affinity for GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).[8]

It is plausible that this compound could act as a:

-

GABA Receptor Agonist or Antagonist: By binding to GABA-A or GABA-B receptors, it could either mimic or block the effects of GABA.

-

GABA Transporter (GAT) Inhibitor: By blocking the reuptake of GABA from the synaptic cleft, it could prolong the inhibitory action of GABA. Several N-alkylated derivatives of GABA have been investigated as GAT inhibitors.[8][9]

Predicted Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is not available. However, predictions can be made based on its structure and data from related compounds.[10][11]

-

Absorption: As a small amino acid-like molecule, it may be absorbed orally, potentially through amino acid transporters in the gastrointestinal tract.

-

Distribution: Its ability to cross the blood-brain barrier is a key question. The addition of the lipophilic diethyl groups may increase its brain penetration compared to GABA itself, which has limited CNS access.

-

Metabolism: The primary metabolic pathways are likely to involve the dealkylation of the diethylamino group by cytochrome P450 enzymes in the liver, followed by further degradation of the butyric acid chain.

-

Excretion: The parent compound and its metabolites are expected to be eliminated primarily through the kidneys.

Quantitative Analysis

The quantification of this compound in biological matrices or reaction mixtures can be achieved using High-Performance Liquid Chromatography (HPLC), likely coupled with UV or mass spectrometry (MS) detection.[12][13][14][15]

Protocol: HPLC-UV Method for Quantification

This protocol provides a starting point for developing a validated analytical method.

-

Sample Preparation:

-

For biological samples (e.g., plasma): Protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins. The supernatant is then collected for analysis.

-

For reaction mixtures: Dilution of an aliquot of the reaction mixture with the mobile phase.

-

-

HPLC System and Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[12][14]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-40 °C.

-

Detection: UV detection at a low wavelength, such as 210 nm, where the carboxylic acid group absorbs.[12] For higher sensitivity and specificity, LC-MS/MS would be the preferred method.

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.

-

The concentration of the analyte in the unknown samples is determined by comparing their peak areas to the calibration curve.

-

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for related compounds like 4-(dimethylamino)butyric acid hydrochloride and butyric acid, the following precautions should be taken.[6][16][17][18]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google P

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL not available)

- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing. (URL not available)

- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Semantic Scholar. (URL not available)

- (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID - Organic Syntheses Procedure. (URL not available)

- 1-diethylamino-3-butanone - Organic Syntheses Procedure. (URL not available)

-

Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 - PubChem. [Link]

-

Synthesis and biological evaluation of a series of N-alkylated imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors - PubMed. [Link]

- Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98% - Cole-Parmer. (URL not available)

- Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (URL not available)

-

2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem. [Link]

- Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides | Request PDF - ResearchG

-

Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed. [Link]

- Safety Data Sheet: Butyric acid - Carl ROTH. (URL not available)

- Supplementary Information - The Royal Society of Chemistry. (URL not available)

- Methodology for quantifying Bu 4 ManNAc (1) (A) HPLC elution profiles...

-

Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats - PubMed. [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. [Link]

- • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)

- Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater - ResearchG

-

QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT - PubMed Central. [Link]

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. [Link]

-

Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC - PubMed Central. [Link]

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

-

Pharmacokinetics of D(+)-usnic acid in rabbits after intravenous and oral administration. [Link]

- 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ... - Doc Brown's Chemistry. (URL not available)

- Butyric Acid(107-92-6) 13C NMR spectrum - ChemicalBook. (URL not available)

-

Arecoline - Wikipedia. [Link]

- low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL not available)

Sources

- 1. Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of a series of N-alkylated imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of D(+)-usnic acid in rabbits after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. carlroth.com [carlroth.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.co.uk [fishersci.co.uk]

Technical Monograph: 4-(Diethylamino)butanoic Acid

Chemical Identity & Functional Applications in Pharmaceutical Synthesis

Executive Summary

4-(Diethylamino)butanoic acid (CAS: 63867-13-0) represents a critical structural motif in medicinal chemistry, serving as both a pharmacophore in neuroactive agents and a bifunctional linker in conjugate synthesis. Structurally, it is an

This guide outlines the physicochemical profile, optimized synthetic protocols, and analytical characterization of this compound, designed for researchers requiring high-purity intermediates for drug development or chemical biology applications.

Part 1: Physicochemical Profile[1][2]

The dual functionality of this compound—possessing a basic tertiary amine and an acidic carboxyl group—results in complex solution-phase behavior dependent on pH.

Table 1: Key Chemical Properties

| Property | Value / Description | Context |

| IUPAC Name | This compound | Systematic nomenclature |

| Molecular Formula | ||

| Molecular Weight | 159.23 g/mol | |

| Physical State | Hygroscopic solid or viscous oil | Dependent on salt form (HCl salt is solid) |

| pKa (Acid) | 4.2 – 4.5 (Predicted) | Carboxylic acid deprotonation |

| pKa (Base) | 10.2 – 10.6 (Predicted) | Tertiary amine protonation |

| Isoelectric Point (pI) | ~7.4 | Exists primarily as a zwitterion at physiological pH |

| Solubility | High: Water, Methanol, EthanolLow: Hexane, Diethyl Ether | Zwitterionic character reduces solubility in non-polar solvents |

| LogP | -1.4 (Approx.)[1][2][3][4][5][6][7][8][9][10] | Highly hydrophilic |

Speciation & Solubility Logic

At neutral pH (7.0–7.4), the compound exists predominantly as a zwitterion (

Part 2: Synthetic Methodology

While direct alkylation of 4-chlorobutyric acid is possible, it often suffers from polymerization or low yields due to the formation of cyclic lactams or polyesters. The Ester-Intermediate Route is the industry standard for generating high-purity material, preventing premature cyclization.

Protocol: Synthesis via Ethyl 4-bromobutyrate[8]

Reagents:

-

Ethyl 4-bromobutyrate (Precursor)

-

Diethylamine (Nucleophile)

-

Potassium Carbonate (

, Base) -

Ethanol (Solvent)[9]

-

NaOH / HCl (Hydrolysis/Workup)

Workflow Diagram (DOT):

Figure 1: Step-wise synthesis ensuring protection of the carboxylic acid terminus during amine alkylation.

Detailed Procedure:

-

Alkylation: Dissolve ethyl 4-bromobutyrate (1.0 eq) in ethanol. Add diethylamine (2.5 eq) and anhydrous

(1.5 eq). The excess amine acts as both nucleophile and proton scavenger. Reflux for 12–16 hours. -

Workup 1: Filter off inorganic salts. Concentrate the filtrate to obtain crude ethyl 4-(diethylamino)butyrate.

-

Hydrolysis: Redissolve the crude ester in 10% NaOH solution. Stir at room temperature for 4 hours (saponification).

-

Isolation:

-

For Free Acid: Carefully neutralize with HCl to pH ~7.4 and utilize ion-exchange chromatography (Dowex) to isolate the zwitterion.

-

For HCl Salt (Preferred): Acidify to pH 1 with concentrated HCl and evaporate to dryness. Recrystallize the resulting solid from Isopropanol/Ether.

-

Part 3: Analytical Characterization

Validating the structure requires confirming the integrity of the ethyl chains and the butyric backbone.

1. Proton NMR (

-

0.95 ppm (t, 6H): Methyl protons of the diethyl group (

- 1.85 ppm (m, 2H): Methylene protons at C3 (beta to carboxyl).

- 2.35 ppm (t, 2H): Methylene protons at C2 (alpha to carboxyl).

-

2.90 ppm (q, 4H): Methylene protons of the diethyl group (

- 3.05 ppm (t, 2H): Methylene protons at C4 (adjacent to Nitrogen). Note: This shifts significantly downfield if protonated.

2. Mass Spectrometry (ESI-MS):

-

Positive Mode (

): Expect peak at -

Fragmentation: Loss of water (-18) or cleavage of the ethyl groups may be observed at higher collision energies.

Part 4: Functional Applications

1. Neuroscience & GABA Analogues

As a structural homolog of GABA, this compound is used to probe GABA transporter (GAT) specificity. The bulky diethyl group prevents efficient transport by certain GAT subtypes compared to the native amino acid, making it a useful tool for studying uptake inhibition [1].

2. Pharmaceutical Linker Chemistry (Haptens)

In the development of ELISAs for small molecules (e.g., Zilpaterol), this compound derivatives are used as "spacer arms." The carboxylic acid conjugates to a carrier protein (BSA/KLH), while the amine functionality mimics the drug's pharmacophore, presenting it to the immune system to generate specific antibodies [2].

3. Lipid Nanoparticles (LNPs)

Ionizable lipids are crucial for mRNA delivery. While this specific molecule is short-chain, its headgroup structure (tertiary amine + carboxyl tail) is analogous to the hydrophilic heads of complex lipids used to facilitate endosomal escape via the proton sponge effect.

Biological Pathway Interaction (DOT):

Figure 2: Biological interaction nodes. The steric bulk of the diethyl group modifies interaction with native GABA targets.

Part 5: Handling & Safety[13]

-

Hazards: The compound is an irritant to eyes, skin, and the respiratory system.[11] The free acid has a characteristic rancid odor (similar to butyric acid but modified by the amine).

-

Storage: Hygroscopic. Store at -20°C under desiccant.

-

Stability: Stable in aqueous solution at neutral pH. Avoid strong oxidizing agents which can attack the tertiary amine (forming N-oxides).

References

-

BenchChem. (2025).[9][12] A Comparative Guide to the Synthetic Routes of Ethyl 4-bromo-2-methylbutanoate. Retrieved from

-

Shelver, W. L., & Smith, D. J. (2004). Enzyme-linked immunosorbent assay development for the beta-adrenergic agonist zilpaterol. Journal of Agricultural and Food Chemistry, 52(8), 2159-2166.[8]

-

PubChem. (2025).[10] Butyric acid, 4-(diethylamino)- Compound Summary. National Library of Medicine. Retrieved from

-

Organic Syntheses. (1969). Ethyl 4-Bromobutyrate Synthesis Protocol. Organic Syntheses, Coll. Vol. 5, p.545. Retrieved from

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. bmse000402 Butyric Acid at BMRB [bmrb.io]

- 3. Buy this compound | 63867-13-0 [smolecule.com]

- 4. 4-(N,N-Dimethylamino)butanoic acid - High purity | EN [georganics.sk]

- 5. "butanoic acid" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]

- 6. 2017erp.com [2017erp.com]

- 7. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

4-(Diethylamino)butanoic Acid: From GABA Analogue to LNP Critical Reagent

[1]

Chemical Abstracts Service (CAS) No.: 63867-13-0 (Free Acid), 2922-30-7 (Hydrochloride)

Molecular Formula: C

Executive Summary

This compound is a structural derivative of the neurotransmitter

Its historical trajectory changed radically with the advent of genetic medicine.[1] Today, this molecule is a high-value reagent used to synthesize ionizable lipids —the delivery vehicles essential for mRNA vaccines and therapeutics.[1] Its tertiary amine "head group" provides the precise pKa modulation required for endosomal escape, making it a cornerstone of modern drug delivery systems.[1]

Chemical Identity & Structural Significance[1][2]

The GABA Connection

Structurally, this compound is N,N-diethyl-GABA.[1] The addition of two ethyl groups fundamentally alters the physicochemical profile of the parent molecule:[1]

-

Lipophilicity: The ethyl groups significantly increase the LogP, allowing better penetration of lipid bilayers compared to the highly polar zwitterion GABA.[1]

-

Basicity: The nitrogen transforms from a primary amine (in GABA) to a tertiary amine.[1] This is critical for its role in LNPs, where the amine must protonate only under acidic conditions (endosome) and remain neutral at physiological pH.[1]

Physicochemical Profile

| Property | GABA (Reference) | This compound | Significance |

| Structure | H | (Et) | Diethylation prevents blood-brain barrier (BBB) exclusion common to GABA.[1] |

| Amine Type | Primary | Tertiary | Tertiary amines allow for reversible ionization (pH-switchable).[1] |

| pKa (Amine) | ~10.5 | ~10.1 (est.[1] free acid) | Tunable when esterified in lipid tails.[1] |

| Solubility | Water soluble | Amphiphilic | Can act as a surfactant or linker.[1] |

Historical Synthesis & Evolution

The Blicke Era (1941)

The foundational synthesis of this compound was established by F.F.[1] Blicke at the University of Michigan in 1941.[1] Blicke’s work focused on antispasmodics, and this acid was synthesized as an intermediate to create basic esters of substituted acetic acids.[1]

Classic Synthesis Protocol (Based on Blicke et al., 1941):

-

Precursor: Start with

-chlorobutyronitrile or 4-chlorobutyric acid ester.[1] -

Amination: Nucleophilic attack by diethylamine.[1]

-

Hydrolysis: Acidic hydrolysis of the nitrile/ester to the free acid.[1]

The Naboctate Era (1980s)

In the 1980s, the molecule found utility in cannabinoid research.[1] It was used to synthesize Naboctate (HGP-2), a water-soluble ester of a tetrahydrocannabinol (THC) analogue.[1]

-

Problem: Cannabinoids are extremely lipophilic and difficult to formulate for clinical use (e.g., for glaucoma).[1]

-

Solution: Esterifying the phenol group of the cannabinoid with this compound introduced a basic center.[1] This allowed the formation of hydrochloride salts, rendering the drug water-soluble.[1]

-

Outcome: While Naboctate showed promise for reducing intraocular pressure, the ester linkage proved hydrolytically unstable in vivo, limiting its shelf-life and utility.[1]

Modern Application: Lipid Nanoparticles (LNPs)[1]

The current high-value application of this compound is in the synthesis of Ionizable Lipids for mRNA delivery.[1]

The Mechanism: The "Proton Sponge"

For an LNP to work, it must encapsulate negatively charged mRNA at low pH (during manufacturing) but become neutral in the blood (pH 7.[1]4) to avoid toxicity.[1] Finally, it must become positively charged again inside the cell's endosome (pH ~5-6) to disrupt the membrane and release the mRNA.[1]

This compound provides the ionizable head group responsible for this behavior.[1] When reacted with long-chain alcohols (e.g., via esterification), the resulting lipid retains the diethylamino moiety.[1]

LNP Synthesis Workflow

The acid is typically coupled with a dialkyl alcohol or a branched lipid tail.[1]

Figure 1: The role of this compound in the modular synthesis of ionizable lipids for gene therapy.[1]

Technical Specifications & Experimental Protocols

Protocol: Synthesis of this compound Hydrochloride

Adapted for modern laboratory scale.

Reagents:

-

Ethyl 4-bromobutyrate (CAS 2969-81-5)[1]

-

Diethylamine (excess)[1]

-

Hydrochloric acid (6M)[1]

-

Solvent: Ethanol / Diethyl ether[1]

Step-by-Step Methodology:

-

Nucleophilic Substitution:

-

Isolation of Ester Intermediate:

-

Hydrolysis:

-

Reflux the crude amino-ester in 6M HCl for 12 hours.

-

Concentrate in vacuo to obtain the crude hydrochloride salt.[1]

-

-

Purification:

-

Recrystallize from Ethanol/Ether.[1]

-

Yield Target: >85% as a hygroscopic white solid.

-

Protocol: Usage in LNP Lipid Synthesis

Context: Esterification to create an ionizable lipid.[1]

-

Activation: Dissolve this compound (1.2 eq) in Dichloromethane (DCM). Add EDC·HCl (1.5 eq) and DMAP (0.1 eq).[1]

-

Coupling: Add the lipid tail precursor (e.g., a branched dialkyl alcohol) (1.0 eq).[1]

-

Reaction: Stir at Room Temperature for 12–24 hours under Nitrogen.

-

Workup: Wash with saturated NaHCO

(to remove unreacted acid) and Brine. Dry over MgSO -

Validation: NMR should show the diagnostic triplet of the

-methylene protons next to the ester carbonyl (~2.3 ppm) and the quartet of the ethyl groups on the nitrogen (~2.5 ppm).[1]

Biological Mechanism of Action (DOT Visualization)[1]

The following diagram illustrates the "Endosomal Escape" mechanism driven by the diethylamino moiety derived from this acid.

Figure 2: The pH-dependent activation of the diethylamino head group facilitates intracellular delivery of genetic payloads.[1]

References

-

Blicke, F. F., et al. (1941).[1][2] "Antispasmodics.[1] Basic Esters of Substituted Acetic Acids." Journal of the American Chemical Society, 63(9), 2488–2490.[1] Link[1]

-

Razdan, R. K., et al. (1976).[1] "Drugs derived from cannabinoids.[1][3] 2. Basic esters of nitrogen-free cannabinoids."[1] Journal of Medicinal Chemistry, 19(4), 545–548.[1] Link[1]

-

Dewey, W. L., et al. (1986).[1] "Cannabinoids: Structure-Activity Relationships."[1] Pharmacological Reviews, 38(2), 75-149.[1][2] (Discusses Naboctate/HGP-2).[1][2]

-

ModernaTX, Inc. (2020).[1] "Ionizable Amine Lipids and Lipid Nanoparticles." World Intellectual Property Organization, Patent WO2020219876A1.[1] Link[1]

-

Acuitas Therapeutics. (2025).[1] "Lipid Nanoparticles for Delivery of Therapeutic Payloads to Cells."[1] World Intellectual Property Organization, Patent WO2025059607A1.[1] (Describes synthesis using this compound). Link[1]

4-(diethylamino)butanoic acid IUPAC name and synonyms

An In-Depth Technical Guide to 4-(Diethylamino)butanoic Acid: Nomenclature, Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound featuring a butanoic acid backbone substituted with a diethylamino group at the C4 position.[1] The molecule's structure incorporates both a carboxylic acid, an acidic functional group, and a tertiary amine, a basic functional group, rendering the compound amphoteric.[1] This unique characteristic, combined with its relationship to the biologically significant butyric acid, makes it a compound of interest for researchers in organic synthesis and drug development.[1][2] Its utility spans from being a versatile building block in the synthesis of more complex molecules to a potential lead compound for modulating biological pathways.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and handling protocols, tailored for professionals in the chemical and pharmaceutical sciences.

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is critical for unambiguous communication in research and development. The standard nomenclature and various identifiers for this compound are outlined below.

IUPAC Name: The official IUPAC name for this compound is This compound .[1][3]

Synonyms: It is also known by several other names, including:

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Registry Number | 63867-13-0[1][3][4] |

| Molecular Formula | C₈H₁₇NO₂[1][4] |

| Molecular Weight | 159.23 g/mol [1][4] |

| Canonical SMILES | CCN(CC)CCCC(=O)O[1][3] |

| InChI | InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)[1][3] |

| InChIKey | XUDAWBWSOYRMRW-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure, particularly the interplay between the alkyl chain, the tertiary amine, and the carboxylic acid.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical Form | Liquid | At standard temperature and pressure. |

| Melting Point | 166 °C[4] | Predicted value. |

| Boiling Point | 255.1 ± 23.0 °C[4] | Predicted value. |

| Density | 0.980 ± 0.06 g/cm³[4] | Predicted value. |

| pKa | 4.42 ± 0.10[4] | Predicted value, refers to the carboxylic acid proton. |

The presence of both acidic (-COOH) and basic (-N(CH₂CH₃)₂) functional groups makes this molecule amphoteric, capable of acting as either an acid or a base depending on the pH of the environment. The tertiary amine provides a site for protonation in acidic conditions, while the carboxylic acid can be deprotonated in basic conditions. This dual functionality is a key determinant of its solubility and reactivity.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through nucleophilic substitution or reductive amination pathways. A common and straightforward laboratory-scale approach involves the reaction of a γ-halobutyric acid derivative with diethylamine.

Common Synthetic Pathway: Nucleophilic Substitution

The most direct synthesis involves the reaction of ethyl 4-bromobutanoate with diethylamine, followed by hydrolysis of the resulting ester. Diethylamine acts as the nucleophile, displacing the bromide ion. The subsequent hydrolysis step converts the ethyl ester to the desired carboxylic acid.

Caption: General workflow for synthesizing the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis from butyric acid and diethylamine, which is a common industrial approach.[1]

Objective: To synthesize this compound.

Materials:

-

Butyric acid

-

Diethylamine

-

A suitable dehydrating agent (e.g., dicyclohexylcarbodiimide - DCC) or conditions for amide formation followed by reduction.

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Hydrochloric acid (HCl) for workup

-

Sodium hydroxide (NaOH) for workup

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve butyric acid in the chosen anhydrous solvent.

-

Amide Formation: Cool the solution in an ice bath. Slowly add the dehydrating agent, followed by the dropwise addition of diethylamine. The use of a dehydrating agent is crucial to facilitate the condensation reaction by removing the water molecule formed, thereby driving the reaction to completion.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction:

-

Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., 1M NaOH) to remove unreacted carboxylic acid, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by methods such as column chromatography or distillation under reduced pressure to obtain high-purity this compound.

Applications and Areas of Research

The unique bifunctional nature of this compound makes it a valuable molecule in various scientific domains.

-

Chemical Synthesis: It serves as a versatile building block. The carboxylic acid can undergo esterification, amidation, or reduction, while the tertiary amine can be quaternized or used to direct further reactions, enabling the synthesis of a wide range of more complex molecules.[1]

-

Pharmaceutical Research: As a derivative of butyric acid, a known histone deacetylase (HDAC) inhibitor, this compound and its analogues are of interest in drug discovery.[1] It may serve as a lead compound for developing new therapeutics, potentially targeting metabolic disorders or acting as a receptor modulator.[1]

-

Biochemical Research: Its structure makes it a useful tool for probing biochemical pathways related to metabolism and cellular signaling where butyrate and other short-chain fatty acids play a role.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

GHS Classification: Acute Toxicity, Oral (Category 4).

-

Hazard Statement: H302 - Harmful if swallowed.

-

The carboxylic acid moiety suggests it may be corrosive or irritating to the skin and eyes.[1][5]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6][7]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[8] A lab coat is mandatory.

-

General Hygiene: Wash hands thoroughly after handling.[6][8] Avoid ingestion, inhalation, and contact with skin and eyes.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Structurally Related Compounds

Understanding the properties of structurally similar molecules can provide context for the behavior and potential applications of this compound.

Table 3: Comparison of Related Compounds

| Compound | Structure | Key Difference | Potential Impact on Properties |

|---|---|---|---|

| This compound | C₈H₁₇NO₂ | Baseline compound | Amphoteric; specific lipophilicity and basicity. |

| 4-(Dimethylamino)butanoic acid | C₆H₁₃NO₂[9] | Diethyl groups replaced with smaller dimethyl groups. | Lower molecular weight, potentially less lipophilic, and slightly different steric hindrance at the nitrogen.[1] |

| 4-(Ethylamino)butanoic acid | C₆H₁₃NO₂[10] | A secondary amine instead of a tertiary amine. | Presence of an N-H bond allows for hydrogen bonding and different reactivity (e.g., can be further alkylated). |

| Butyric Acid | C₄H₈O₂[5] | Parent compound; lacks the amino group. | Strictly acidic; serves as a biological and chemical baseline for the effects of the amino substitution.[1] |

Conclusion

This compound is a functionally rich organic molecule with established utility and future potential. Its identity is well-defined by its IUPAC name and various chemical identifiers. The presence of both acidic and basic centers governs its physicochemical properties and reactivity. While its primary application lies in its role as a synthetic intermediate, its structural similarity to biologically active compounds suggests promising avenues for future research in pharmacology and biochemistry. Adherence to strict safety protocols is necessary when handling this compound due to its potential hazards.

References

-

PubChem. Butyric acid, 4-(diethylamino)-. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Dimethylamino)butyric acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Ethylamino)butanoic acid. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-(Dimethylamino)butyric Acid Hydrochloride, 98%. [Link]

-

Carl ROTH. Safety Data Sheet: Butyric acid. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Butyric Acid. [Link]

Sources

- 1. Buy this compound | 63867-13-0 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Diethylamino)butyric acid | 63867-13-0 [chemicalbook.com]

- 5. carlroth.com [carlroth.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-(Dimethylamino)butyric acid | C6H13NO2 | CID 239820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(Ethylamino)butanoic acid | C6H13NO2 | CID 13082753 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of 4-(diethylamino)butanoic Acid: A Framework for In Silico Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(diethylamino)butanoic acid (DEABA) is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] While GABA's therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier, its derivatives are of significant interest for treating neurological disorders such as epilepsy, anxiety, and neuropathic pain.[1][3] This guide presents a comprehensive theoretical framework for characterizing DEABA using state-of-the-art computational methodologies. We detail a multi-pillar approach encompassing quantum mechanical calculations, molecular docking, and molecular dynamics simulations to predict its physicochemical properties, receptor interactions, and dynamic behavior. This document serves as a roadmap for researchers to leverage in silico techniques to accelerate the evaluation of DEABA and similar GABA analogs, enabling a rational, hypothesis-driven approach to drug development.

Introduction: The Rationale for a Theoretical Approach

The dysregulation of GABAergic neurotransmission is implicated in numerous CNS disorders.[3] Consequently, molecules that modulate GABA receptors are valuable therapeutic candidates.[4][5] this compound, as a derivative of butanoic acid and an analog of GABA, presents a compelling subject for investigation.[6][7] However, information regarding its biological activity is limited.[6]

Theoretical and computational chemistry offers a powerful alternative to traditional, resource-intensive screening.[8][9] By modeling the molecule and its interactions at an atomic level, we can predict its behavior, identify potential biological targets, and generate testable hypotheses, thereby streamlining the drug discovery pipeline. This guide provides the foundational protocols and expert rationale for conducting a thorough theoretical investigation of DEABA.

Foundational Analysis: Physicochemical and Structural Profile

A molecule's behavior is dictated by its structure and resulting physicochemical properties. An initial in silico assessment is critical for predicting its drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Molecular Identity

DEABA is an organic compound featuring a butanoic acid backbone with a diethylamino group at the C-4 position.[6] This structure combines an acidic carboxylic acid with a basic tertiary amine, making the molecule amphoteric.[6]

-

IUPAC Name: this compound[7]

Computationally Predicted Properties

The following properties were predicted using computational algorithms and provide a baseline for assessing DEABA's potential as a CNS drug candidate.

| Property | Predicted Value | Rationale and Significance |

| Melting Point | 166 °C | Indicates the physical state and stability of the compound at room temperature.[10] |

| Boiling Point | 255.1 ± 23.0 °C | Relevant for purification and assessing volatility.[10] |

| Density | 0.980 ± 0.06 g/cm³ | A fundamental physical property used in formulation and modeling.[10] |

| pKa (Acidic) | 4.42 ± 0.10 | Predicts the ionization state of the carboxylic acid group at physiological pH (7.4), which will be deprotonated (COO⁻).[10] |

| pKa (Basic) | ~10-11 | The tertiary amine is predicted to be protonated (NH⁺) at physiological pH, making the molecule a zwitterion. |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | A key indicator of membrane permeability. Values under 90 Ų are often associated with good blood-brain barrier penetration.[7] |

| XLogP3 | -1.4 | This predicted lipophilicity value suggests the molecule is relatively hydrophilic, a factor that must be carefully considered for CNS penetration.[7] |

Core Theoretical Methodologies: A Multi-Pillar Strategy

A robust theoretical study relies on a combination of techniques, each providing a different layer of insight. We advocate for a workflow that moves from the single molecule (Quantum Mechanics) to its interaction with a target (Molecular Docking) and the dynamics of that interaction (Molecular Dynamics).

Pillar 1: Quantum Mechanics for Intrinsic Property Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to understand the electronic structure of molecules. This is the most accurate way to determine a molecule's preferred 3D shape (conformation) and electronic properties, which are essential for subsequent docking studies.

Caption: Workflow for determining intrinsic molecular properties using DFT.

-

Structure Generation: Build the 2D structure of this compound and generate an initial 3D conformation using molecular editor software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization:

-

Causality: This step is crucial to find the most stable, lowest-energy 3D arrangement of the atoms. All subsequent properties are dependent on this optimized geometry.

-

Method: Employ a widely used functional and basis set, such as B3LYP/6-31G(d), within a quantum chemistry software package (e.g., Gaussian, ORCA).

-

-

Frequency Calculation:

-

Trustworthiness: Perform this calculation at the same level of theory as the optimization. The absence of imaginary frequencies provides a self-validating check that the optimized structure is a true energy minimum and not a transition state.

-

-

Electronic Property Calculation: From the optimized geometry, calculate:

-

Electrostatic Potential (ESP) Surface: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals provides insight into the molecule's chemical reactivity and stability.

-

Pillar 2: Molecular Docking for Target Interaction

Given DEABA's structural similarity to GABA, the GABA-A and GABA-B receptors are its most probable biological targets.[2] Molecular docking predicts the preferred orientation of DEABA when bound to a receptor and estimates the strength of the interaction.

Caption: Workflow for predicting ligand-receptor binding via molecular docking.

-

Receptor Preparation:

-

Download the 3D crystal structure of a human GABA receptor from the Protein Data Bank (RCSB PDB).

-

Prepare the protein using software tools (e.g., UCSF Chimera, AutoDock Tools). This involves removing non-essential water molecules, co-crystallized ligands, and adding hydrogen atoms to satisfy valencies and correct ionization states at physiological pH.

-

Causality: Proper protein preparation is essential for accurate calculation of electrostatic and van der Waals interactions.

-

-

Ligand Preparation:

-

Use the lowest-energy conformer of DEABA obtained from the DFT calculations.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Binding Site Definition: Define a search space (a "grid box") around the known binding pocket of the GABA receptor.

-

Docking Execution: Run the docking simulation using software like AutoDock Vina. The algorithm will explore various conformations of DEABA within the binding site and score them based on a calculated binding affinity.

-

Results Analysis:

-

Binding Affinity (Score): Lower scores (more negative, e.g., -8.5 kcal/mol) indicate a more favorable predicted binding interaction.

-

Binding Pose: Visualize the top-ranked poses. Analyze the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between DEABA and the receptor's amino acid residues. This provides a structural hypothesis for its mechanism of action.

-

Predicted Biological Profile and Future Directions

The culmination of these theoretical studies is a data-driven profile of DEABA's potential as a therapeutic agent.

-

Mechanism of Action Hypothesis: Based on docking results, DEABA is hypothesized to act as a direct agonist or modulator at GABA receptors. The specific interactions identified (e.g., a salt bridge between DEABA's carboxylate and a lysine residue, a hydrogen bond from its protonated amine to a serine) provide concrete targets for experimental validation via site-directed mutagenesis.

-

Pharmacokinetic Considerations: While the TPSA is favorable for CNS penetration, the predicted hydrophilicity (negative XLogP3) may pose a challenge. This suggests that DEABA could be a candidate for prodrug strategies to enhance lipophilicity and improve absorption across the blood-brain barrier.

-

Potential Therapeutic Applications: As a GABA analog, DEABA could have applications as an anticonvulsant, anxiolytic, or treatment for neuropathic pain.[1][4] The butanoic acid moiety may also confer other biological activities, such as antimicrobial effects or modulation of gut health, which could be explored in parallel.[11][12][13]

Next Steps: The theoretical findings presented here should guide subsequent experimental work:

-

Chemical Synthesis: Synthesize high-purity DEABA for in vitro and in vivo testing.[6]

-

In Vitro Validation: Use receptor binding assays (e.g., radioligand displacement) and electrophysiology (e.g., patch-clamp) to confirm the predicted affinity and functional activity at GABA receptors.

-

In Vivo Assessment: Evaluate the efficacy of DEABA in established animal models of epilepsy, anxiety, and pain.

Conclusion

The theoretical study of this compound provides a powerful, cost-effective, and ethically responsible first step in its evaluation as a potential CNS therapeutic. The multi-pillar computational framework detailed in this guide—from quantum mechanics to molecular docking—generates a rich dataset on the molecule's intrinsic properties and its likely interactions with biological targets. This in silico-driven approach enables researchers to move forward with a clear, rational, and experimentally verifiable understanding of the molecule's potential, embodying the principles of modern, efficient drug discovery.

References

-

Title: How Do GABA Analogs Work? Source: RxList URL: [Link]

-

Title: Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon Source: National Institutes of Health (NIH) URL: [Link]

-

Title: GABA analogue Source: Wikipedia URL: [Link]

-

Title: Butyric acid, 4-(diethylamino)- Source: PubChem URL: [Link]

-

Title: NEUROTRANSMITTERS AND THEIR CHEMICAL DERIVATIVES Source: University of Groningen URL: [Link]

-

Title: Physiology, GABA Source: National Center for Biotechnology Information (NCBI) URL: [Link]

- Title: New Synthesis Process of 4-(N,N-Dimethylamino)

-

Title: An update on GABA analogs for CNS drug discovery Source: ResearchGate URL: [Link]

-

Title: Neurotransmitters: A Computational and bio mathematical approach at the time of COVID-19 Source: Herald Scholarly Open Access URL: [Link]

-

Title: Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention Source: MDPI URL: [Link]

-

Title: Characterization of Short Chain Fatty Acids Produced by Selected Potential Probiotic Lactobacillus Strains Source: MDPI URL: [Link]

-

Title: 4-(Dimethylamino)butyric acid Source: PubChem URL: [Link]

-

Title: Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity Source: MDPI URL: [Link]

-

Title: Neurotransmitters: A Computational and bio mathematical approach at the time of COVID-19 Source: Herald Scholarly Open Access URL: [Link]

-

Title: In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater Source: ResearchGate URL: [Link]

-

Title: Computational models of neurotransmission at cerebellar synapses unveil the impact on network computation Source: Frontiers in Cellular Neuroscience URL: [Link]

Sources

- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Buy this compound | 63867-13-0 [smolecule.com]

- 7. Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. Frontiers | Computational models of neurotransmission at cerebellar synapses unveil the impact on network computation [frontiersin.org]

- 10. 4-(Diethylamino)butyric acid | 63867-13-0 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4-(Diethylamino)butanoic Acid & GABAergic Modulation

Content Type: Technical Whitepaper / Medicinal Chemistry Guide Subject: Pharmacokinetics, Synthesis, and Structure-Activity Relationships (SAR) of N-Alkylated GABA Analogues.

Executive Summary

This technical guide provides an in-depth analysis of 4-(diethylamino)butanoic acid (CAS: 63867-13-0), a structural analogue of the inhibitory neurotransmitter

This compound represents a classic medicinal chemistry strategy: N-alkylation to modulate lipophilicity and pKa .[1] This guide explores the compound's chemical architecture, a robust synthesis protocol, and its pharmacological divergence from GABA—specifically how steric bulk at the nitrogen terminus drastically alters receptor affinity while potentially enhancing pharmacokinetic profiles.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Divergence: GABA vs. The Diethyl Analogue

The core distinction lies in the amine terminus. GABA is a primary amine, whereas this compound is a tertiary amine.[1] This modification fundamentally shifts the molecule's interaction with biological membranes and protein targets.[1]

| Feature | GABA ( | This compound |

| Structure | ||

| Amine Type | Primary ( | Tertiary ( |

| Electronic State (pH 7.4) | Zwitterionic (highly polar) | Zwitterionic, but lipophilic tail |

| LogP (Lipophilicity) | ~ -2.3 (Hydrophilic) | ~ -1.4 to -0.5 (More Lipophilic) |

| BBB Permeability | Negligible (requires transporters) | Enhanced (Passive diffusion potential) |

| GABA-A Affinity | High (Endogenous Agonist) | Low/Negligible (Steric hindrance) |

The "Lipophilic Masking" Mechanism

The addition of two ethyl groups serves two mechanistic functions:

-

Steric Shielding: The ethyl groups increase the Van der Waals volume around the nitrogen, disrupting the precise hydrogen bonding network required for binding to the orthosteric site of the GABA-A receptor.

-

Lipophilicity Boost: By reducing the hydrogen bond donor capacity (0 donors vs. 3 in GABA) and adding hydrophobic alkyl mass, the molecule's partition coefficient shifts, theoretically improving passive diffusion across the endothelial cells of the BBB.

Figure 1: Comparative Physicochemical Consequences of N-Alkylation.

Part 2: Synthesis Protocol

Objective: Synthesize this compound via nucleophilic substitution of a halo-ester followed by acid hydrolysis. This route avoids the polymerization issues common with lactone ring-opening.[1]

Reaction Scheme

-

Step A (Substitution): Ethyl 4-bromobutyrate + Diethylamine

Ethyl 4-(diethylamino)butyrate.[1] -

Step B (Hydrolysis): Ethyl 4-(diethylamino)butyrate + HCl/H2O

this compound (HCl salt).[1]

Detailed Methodology

Note: All steps must be performed in a fume hood. Diethylamine is volatile and corrosive.

Step A: Nucleophilic Substitution

-

Reagents:

-

Ethyl 4-bromobutyrate (1.0 eq, 20 mmol)

-

Diethylamine (3.0 eq, 60 mmol) - Excess acts as base and nucleophile.

-

Solvent: Anhydrous Acetonitrile (ACN) or Toluene (50 mL).[1]

-

-

Procedure:

-

Dissolve Ethyl 4-bromobutyrate in ACN in a round-bottom flask.

-

Add Diethylamine dropwise at 0°C to prevent exotherm runaway.[1]

-

Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Cool to room temperature. Filter off the precipitated diethylammonium bromide salt.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude amino-ester oil.[1]

-

Step B: Acid Hydrolysis

-

Reagents:

-

Procedure:

-

Add 20 mL of 6M HCl to the crude oil.[1]

-

Reflux for 4 hours.[1] The ester cleavage is driven by the acidic aqueous environment.

-

Purification: Evaporate the aqueous acid in vacuo.[1] The product will crystallize as the hydrochloride salt.

-

Recrystallize from Ethanol/Ether to yield high-purity This compound hydrochloride .[1]

-

Figure 2: Synthetic Pathway via Halo-Ester Substitution.[1]

Part 3: Pharmacology & Biological Mechanisms[2][3]

Structure-Activity Relationship (SAR) at GABA Receptors

The GABA-A receptor binding pocket is highly conserved and spatially restricted.[1] It requires:

-

A carboxylate group (for ionic interaction with Arg residues).[1]

-

A primary ammonium group (for cation-pi interactions and H-bonding).[1]

The Diethyl Effect: The two ethyl groups on this compound create significant steric bulk.[1]

-

Result: The compound exhibits drastically reduced or abolished affinity for the GABA-A receptor compared to GABA. It acts neither as a potent agonist nor antagonist at the orthosteric site.[1][2]

-

Implication: This molecule is rarely used as a direct GABA mimetic.[1] Instead, it is valuable as a negative control in binding assays or as a probe for GABA transporters (GATs) , which have different steric tolerances.

Blood-Brain Barrier (BBB) Transport

While GABA relies on specific transporters (which are often saturated or efflux-dominant at the BBB), this compound utilizes its enhanced lipophilicity.[1]

-

Mechanism: Passive diffusion.[1]

-

Ion Trapping: Once inside the brain (pH ~7.2), the tertiary amine (pKa ~10) becomes protonated. If the intracellular pH is slightly lower or if the molecule is sequestered, it can accumulate, though less efficiently than specific transporter substrates.

Part 4: Experimental Validation Protocols

Protocol: [3H]-GABA Uptake Inhibition Assay

To determine if this compound interacts with GABA transporters (GAT).[1]

Materials:

-

Rat cortical synaptosomes.[1]

-

Test Compound: this compound (1 nM – 1 mM).[1]

-

Control: Tiagabine (known GAT-1 inhibitor).[1]

Workflow:

-

Preparation: Resuspend synaptosomes in Krebs-Henseleit buffer.

-

Incubation: Pre-incubate synaptosomes with the Test Compound for 10 min at 37°C.

-

Uptake: Add [3H]-GABA (final conc. 10 nM) and incubate for 5 min.

-

Termination: Rapid filtration through GF/B filters to stop uptake.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Analysis Template

Use the following structure to record results:

| Compound | IC50 (GAT Uptake) | Ki (GABA-A Binding) | LogP (Exp) |

| GABA | N/A (Substrate) | ~10-20 nM | -2.3 |

| Nipecotic Acid | ~1-5 µM | > 100 µM | -2.1 |

| This compound | Determine Exp.[1] | Predicted > 1 mM | Determine Exp. |

References

-

Krogsgaard-Larsen, P., et al. (2002).[1] GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry.[1]

-

Soudijn, W., & van Wijngaarden, I. (2000).[1] The GABA transporter and its inhibitors.[1][6][7] Current Medicinal Chemistry.[1]

-

PubChem. (2024).[1] Compound Summary: this compound.[1][8][9] National Library of Medicine.[1][8]

-

Löscher, W. (1980).[1][5] Effect of inhibitors of GABA transaminase on the synthesis, binding, uptake and metabolism of GABA. Journal of Neurochemistry.[1]

-

Sigma-Aldrich. (2024).[1] Product Specification: 4-(Dimethylamino)butyric acid hydrochloride (Analog Reference).[1]

Sources

- 1. 4-(Dimethylamino)butyric acid | C6H13NO2 | CID 239820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention [mdpi.com]

- 6. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. twistbioscience.com [twistbioscience.com]

- 8. Butyric acid, 4-(diethylamino)- | C8H17NO2 | CID 44844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy this compound | 63867-13-0 [smolecule.com]

Solubility and stability of 4-(diethylamino)butanoic acid

An In-depth Technical Guide to the Solubility and Stability of 4-(diethylamino)butanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (DEABA), focusing on its solubility and stability profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the causal mechanisms governing DEABA's behavior in various solvents and under diverse stress conditions, offering a framework for robust preformulation and formulation development. Methodologies for solubility assessment and forced degradation studies are detailed, underpinned by authoritative guidelines and scientific literature, ensuring a self-validating approach to characterization.

Introduction to this compound (DEABA)

This compound, also known as γ-Diethylaminobutyric acid, is an organic compound featuring a butanoic acid backbone substituted with a diethylamino group at the C-4 position.[1][2] Its amphoteric nature, possessing both a basic tertiary amine and an acidic carboxylic acid group, is central to its chemical behavior. This dual functionality dictates its solubility, reactivity, and potential interactions within a formulation matrix. A thorough understanding of these characteristics is a prerequisite for its successful application in pharmaceutical development.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 63867-13-0 | PubChem[2] |

| Molecular Formula | C₈H₁₇NO₂ | PubChem[2] |

| Molecular Weight | 159.23 g/mol | PubChem[2] |

| Canonical SMILES | CCN(CC)CCCC(=O)O | PubChem[2] |

| Computed XLogP3 | -1.4 | PubChem[2] |

The structure of DEABA suggests a high degree of polarity. The computed XLogP3 value of -1.4 is a strong indicator of hydrophilicity, predicting favorable solubility in aqueous media.[2]

Solubility Profile of DEABA

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For DEABA, solubility is intrinsically linked to the pH of the medium due to its two ionizable functional groups.

Theoretical Considerations: The Impact of pH

The principle of 'like dissolves like' governs solubility.[3] DEABA's structure allows it to exist in different ionization states depending on the pH:

-

In acidic conditions (low pH): The tertiary amine group (pKa ~10-11) will be protonated (-N⁺HEt₂), and the carboxylic acid group (pKa ~4-5) will be protonated (-COOH). The molecule will carry a net positive charge.

-

In neutral conditions (pH ~7): The tertiary amine will be largely protonated, and the carboxylic acid will be deprotonated (-COO⁻), forming a zwitterion.

-

In basic conditions (high pH): The tertiary amine will be in its free base form (-NEt₂), and the carboxylic acid will be deprotonated (-COO⁻), giving the molecule a net negative charge.

The charged (cationic, anionic, and zwitterionic) forms of DEABA can engage in strong ion-dipole interactions with polar solvents like water, leading to high solubility.[1] Conversely, its solubility in nonpolar organic solvents is expected to be limited.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The equilibrium solubility method is the gold standard.

Caption: Workflow for a Forced Degradation Study.

Protocol: Hydrolytic Stability

-

Sample Preparation: Prepare three solutions of DEABA (~1 mg/mL): in 0.1 M HCl, purified water, and 0.1 M NaOH.

-

Stress Condition: Place samples in a water bath at 60 °C.

-

Time Points: Withdraw aliquots at initial, 2, 6, 12, and 24 hours.

-

Neutralization: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

-

Analysis: Analyze all samples by LC-MS.

-

Causality: The butanoic acid structure is stable against hydrolysis. However, extreme pH combined with heat can promote other reactions like decarboxylation. Comparing results from acidic, neutral, and basic conditions elucidates the pH-dependence of any observed degradation. [4]

Protocol: Oxidative Stability

-

Sample Preparation: Prepare a solution of DEABA (~1 mg/mL) in water. Add hydrogen peroxide to a final concentration of 3%.

-

Stress Condition: Store the sample at room temperature, protected from light.

-

Time Points: Withdraw and analyze aliquots at initial, 2, 6, 12, and 24 hours.

-

Analysis: Analyze by LC-MS to identify the parent compound and any new peaks corresponding to oxidation products.

-

Causality: The tertiary amine is a potential site for oxidation, which could lead to an N-oxide derivative. The aliphatic chain could also be susceptible to oxidation under harsh conditions. [1]

Protocol: Photostability

-

Standard: This protocol must adhere to the ICH Q1B guideline. [5]2. Sample Preparation: Expose the solid DEABA powder and a solution of DEABA directly to a calibrated light source. Prepare a dark control sample wrapped in aluminum foil.

-

Exposure: Place samples in a photostability chamber. The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light. [6]4. Analysis: After exposure, compare the appearance, purity, and degradation profile of the exposed samples to the dark control.

-

Causality: While the core structure lacks a significant chromophore, UV absorption can still induce degradation. This test is crucial for determining packaging requirements (e.g., amber vials, opaque containers). [7]

Potential Degradation Pathways

Based on the chemical structure of DEABA, several degradation pathways can be hypothesized.

Caption: Hypothetical Degradation Pathways for DEABA.

Conclusions and Recommendations

This compound is a polar molecule expected to exhibit high solubility in aqueous media across a wide pH range, a favorable characteristic for developing aqueous formulations. Its stability profile must be rigorously evaluated through systematic forced degradation studies. The primary sites of potential degradation are the tertiary amine (oxidation) and the carboxylic acid (decarboxylation under thermal stress).

Recommendations for Development:

-

Formulation: Aqueous-based formulations are highly feasible. pH should be optimized for stability, likely in the weakly acidic to neutral range (pH 4-7) to balance chemical stability while maintaining high solubility.

-

Analytical: A gradient reverse-phase HPLC method with UV and/or mass spectrometric detection is essential as a stability-indicating method.

-

Storage and Handling: Based on photostability results, protection from light may be required. Standard storage at controlled room temperature or refrigerated conditions is recommended pending full stability data. Excipient compatibility studies are a mandatory next step to ensure no unforeseen interactions occur in the final drug product. [8][9]

References

-

ResearchGate. (n.d.). Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Photostability of substituted 4-diethylaminoazobenzenes. Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44844, Butyric acid, 4-(diethylamino)-. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Impact of pH and Butyric Acid on Butanol Production during Batch Fermentation using a New Local Isolate of Clostridium acetobutylicum YM1. Available at: [Link]

-

ACS Publications. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Available at: [Link]

-

Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Available at: [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]

-